molecular formula C21H11ClFN3O2 B5970179 MFCD05847586

MFCD05847586

Cat. No.: B5970179
M. Wt: 391.8 g/mol
InChI Key: JSRYSBIHFPQZCA-UKTHLTGXSA-N
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Description

MFCD05847586 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05847586 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires specific reaction conditions, including temperature, pressure, and the use of catalysts or reagents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves continuous flow reactors, automated systems, and stringent quality control measures. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

MFCD05847586 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD05847586 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for pharmaceuticals and materials science.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Researchers investigate its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.

    Industry: this compound is used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD05847586 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the application, but they often include signal transduction, gene expression, and metabolic regulation.

Properties

IUPAC Name

(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClFN3O2/c22-14-3-7-18-17(10-14)21(27)26-20(25-18)13(11-24)9-16-6-8-19(28-16)12-1-4-15(23)5-2-12/h1-10H,(H,25,26,27)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRYSBIHFPQZCA-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC4=C(C=C(C=C4)Cl)C(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC4=C(C=C(C=C4)Cl)C(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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